molecular formula C8H9N3O2 B1358630 N-Cyclopropyl-3-nitropyridin-4-amine CAS No. 380605-28-7

N-Cyclopropyl-3-nitropyridin-4-amine

Cat. No. B1358630
M. Wt: 179.18 g/mol
InChI Key: OXWIUZUWZJVMSR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C8H9N3O2 . It has a molecular weight of 179.18 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for N-Cyclopropyl-3-nitropyridin-4-amine is 1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10) . This indicates the presence of an amine group attached to a pyridine ring, which is further substituted with a nitro group and a cyclopropyl group.


Physical And Chemical Properties Analysis

N-Cyclopropyl-3-nitropyridin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 179.18 and a molecular formula of C8H9N3O2 .

Scientific Research Applications

Mechanistic Probes in Nitrosation Reactions

N-Cyclopropyl-3-nitropyridin-4-amine and its derivatives have been studied for their reaction with nitrous acid. The research by Loeppky and Elomari (2000) focused on a group of N-cyclopropyl-N-alkylanilines, which reacted rapidly to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group. This study supported a mechanism involving the formation of an amine radical cation followed by cyclopropyl ring opening, indicating the compound's utility in understanding nitrosation reactions (Loeppky & Elomari, 2000).

Precursors in Synthesis of Dihydropyrroles and Pyrroles

Research by Wurz and Charette (2005) explored the use of doubly activated cyclopropanes, derived from reactions involving cyclopropanation of alkenes, as synthetic precursors. These precursors were utilized for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, demonstrating the compound's potential in the synthesis of densely functionalized pyrroles (Wurz & Charette, 2005).

Vicarious Nucleophilic Amination

Bakke, Svensen, and Trevisan (2001) conducted research on the amination of 3-nitropyridine compounds by vicarious nucleophilic substitution reactions. This method was shown to be general for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines, thereby highlighting the significance of N-Cyclopropyl-3-nitropyridin-4-amine in such chemical transformations (Bakke, Svensen, & Trevisan, 2001).

Reduction of Nitro Compounds

In 2020, Nasrollahzadeh et al. reviewed the reduction of nitro compounds, a crucial transformation in organic chemistry, and the applications of graphene-based catalysts in this process. This research is relevant to the study of N-Cyclopropyl-3-nitropyridin-4-amine, as it provides insight into the broader context of nitro compound reduction in the synthesis of amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Safety And Hazards

N-Cyclopropyl-3-nitropyridin-4-amine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-cyclopropyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWIUZUWZJVMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625116
Record name N-Cyclopropyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-3-nitropyridin-4-amine

CAS RN

380605-28-7
Record name N-Cyclopropyl-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380605-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methoxy-3-nitropyridine 5-a (CAS 31872-62-5) (200 g, 1300 mmol), cyclopropyl-amine (CAS 765-30-0) (185.5 g, 3250 mmol) and DIEA (CAS 7087-68-5) (336 g, 2600 mmol) in dry ethanol (800 mL) was refluxed for 3 hours. The mixture was cooled to 0° C. The solid was collected by filtration. The filter cake was washed with cold ethanol (150 mL). The solid was dried to afford compound 5-b as a white powder (167 g, 72%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Name
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

A solution of 4-methoxy-3-nitropyridine (7.71 g, 50 mmol) and cyclopropylamine (7.14 g, 125 mmol) in EtOH (20 mL) was heated at 80° C. in a sealed tube for 2 h. The solvent was evaporated to give cyclopropyl-(3-nitro-pyridin-4-yl)-amine as a yellow solid.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Provencal, KD Gesenberg, H Wang… - … process research & …, 2004 - ACS Publications
… N-Cyclopropyl-3-nitropyridin-4-amine(3). A round-bottomed flask was charged with 3-nitro-4-ethoxypyridine hydrochloride (2b, 70.6 g, and 0.345 mol), absolute EtOH (250 mL), i-Pr 2 …
Number of citations: 18 pubs.acs.org

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